An In-Depth Technical Guide to the Synthesis and Characterization of Sodium Pyrimidine-4-carboxylate
An In-Depth Technical Guide to the Synthesis and Characterization of Sodium Pyrimidine-4-carboxylate
Introduction
The pyrimidine nucleus is a fundamental heterocyclic motif that forms the backbone of numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine.[1] Consequently, functionalized pyrimidines are of paramount importance in the fields of medicinal chemistry and drug development. Pyrimidine-4-carboxylic acid and its corresponding sodium salt, sodium pyrimidine-4-carboxylate, are highly versatile synthetic intermediates.[2][3] These compounds serve as critical building blocks in the synthesis of a wide array of pharmaceuticals, notably in the development of novel antiviral and anticancer agents.[4][5] Beyond pharmaceuticals, their utility extends to agricultural science as key components in the formulation of modern herbicides and fungicides.[4][6]
The strategic placement of the carboxylic acid group at the 4-position of the pyrimidine ring provides a reactive handle for diverse chemical transformations, enabling the construction of complex molecular architectures. Given its significance, a thorough understanding of its synthesis and a robust protocol for its characterization are essential for researchers and drug development professionals. This guide provides a detailed, field-proven methodology for the synthesis of sodium pyrimidine-4-carboxylate, beginning with its precursor acid, and outlines a comprehensive analytical workflow for its structural verification and purity assessment.
Section 1: Physicochemical and Structural Properties
A clear understanding of the fundamental properties of both the parent acid and its sodium salt is crucial for handling, reaction planning, and analysis. The key data are summarized below.
| Property | Pyrimidine-4-carboxylic Acid | Sodium Pyrimidine-4-carboxylate |
| CAS Number | 31462-59-6[7] | 819850-18-5[8] |
| Molecular Formula | C₅H₄N₂O₂[7] | C₅H₃N₂O₂·Na[8] |
| Molecular Weight | 124.10 g/mol [7] | 146.1 g/mol [8] |
| Appearance | Crystalline solid[9] | Crystalline solid[8] |
| Melting Point | 210-215 °C[10] | Not specified |
| Solubility (Acid) | DMSO: 20 mg/mL, DMF: 5 mg/mL[9] | Soluble in water |
| SMILES | O=C(O)c1ccncn1[10] | O=C([O-])c1ccncn1.[Na+][8] |
| InChI Key | YPOXGDJGKBXRFP-UHFFFAOYSA-N[7] | VHOSKBKUAXVZIG-UHFFFAOYSA-M[8] |
Section 2: Synthesis of Sodium Pyrimidine-4-carboxylate
The synthesis is approached as a two-step process: first, the preparation of the pyrimidine-4-carboxylic acid precursor, followed by its conversion to the target sodium salt. This ensures a high-purity final product.
Step 1: Synthesis of Pyrimidine-4-carboxylic Acid via Oxidation
Principle: The most direct and common laboratory-scale synthesis of pyrimidine-4-carboxylic acid involves the oxidation of a readily available precursor, 4-methylpyrimidine.[11] Strong oxidizing agents, such as potassium permanganate (KMnO₄), are effective for converting the methyl group to a carboxylic acid. The reaction is typically performed in an aqueous medium, and the product is isolated by acidification, which leverages its low solubility in acidic conditions.
Experimental Protocol:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylpyrimidine (e.g., 5.0 g) in 200 mL of deionized water.
-
Oxidation: Gently heat the solution to 70-80°C. While maintaining this temperature, slowly add potassium permanganate (KMnO₄) in small portions over 2-3 hours until a faint purple color persists, indicating a slight excess of the oxidant.
-
Quenching: After the addition is complete, continue stirring at 80°C for an additional hour to ensure the reaction goes to completion. Cool the mixture to room temperature.
-
Work-up: Filter the reaction mixture through a pad of celite to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with a small amount of hot water.
-
Acidification & Isolation: Transfer the clear filtrate to a beaker and cool it in an ice bath. Slowly acidify the solution to a pH of approximately 2-3 by adding concentrated hydrochloric acid (HCl) dropwise with vigorous stirring. A white precipitate of pyrimidine-4-carboxylic acid will form.
-
Purification: Allow the suspension to stand in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, wash it with a small amount of cold deionized water, and then with a small amount of cold ethanol.
-
Drying: Dry the purified pyrimidine-4-carboxylic acid in a vacuum oven at 60-70°C to a constant weight.
Causality and Field Insights:
-
Portion-wise Addition of KMnO₄: This is critical to control the exothermicity of the oxidation reaction and prevent runaway side reactions.
-
Filtration of MnO₂: The manganese dioxide byproduct is a fine, dark brown solid that must be completely removed to avoid contamination of the final product. Using celite provides a robust filter bed that prevents the fine particles from passing through.
-
Acidification for Precipitation: Pyrimidine-4-carboxylic acid is soluble in neutral or basic aqueous solutions as its carboxylate salt. Acidification protonates the carboxylate, rendering the molecule neutral and significantly decreasing its water solubility, which is the principle behind its isolation.
Step 2: Conversion to Sodium Pyrimidine-4-carboxylate
Principle: This is a simple acid-base neutralization reaction. Pyrimidine-4-carboxylic acid is treated with one molar equivalent of a sodium base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), to form the sodium salt. The choice of base is often a matter of convenience; NaOH is strong and ensures complete reaction, while NaHCO₃ is milder.
Experimental Protocol:
-
Dissolution: Suspend the purified pyrimidine-4-carboxylic acid (e.g., 1.0 g) in 20 mL of ethanol in a 50 mL flask.
-
Neutralization: Prepare a stoichiometric solution of sodium hydroxide in water (1.0 equivalent). Add this solution dropwise to the stirred suspension of the acid at room temperature. The solid will gradually dissolve as the salt is formed.
-
Isolation: Once a clear solution is obtained, remove the solvent (ethanol/water) under reduced pressure using a rotary evaporator.
-
Drying: The resulting white solid is the target compound, sodium pyrimidine-4-carboxylate. Dry it thoroughly under high vacuum to remove any residual solvent.
Synthesis Workflow Visualization
The following diagram illustrates the logical flow from the starting material to the final sodium salt product.
Caption: Workflow for the synthesis of Sodium Pyrimidine-4-carboxylate.
Section 3: Analytical Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods should be employed.
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is a typical starting point. The product should appear as a single major peak, and purity is often determined to be >98% for use in further applications.[12]
-
Melting Point: For the precursor acid, a sharp melting point within the expected range (210-215 °C) is a strong indicator of high purity.[10] Any significant depression or broadening of the range suggests the presence of impurities.
Structural Elucidation
The following table summarizes the expected spectroscopic data for pyrimidine-4-carboxylic acid. The conversion to the sodium salt will induce predictable changes, which are also noted.
| Technique | Expected Data for Pyrimidine-4-carboxylic Acid | Changes for Sodium Salt |
| ¹H NMR | ~12.0-13.0 ppm (s, 1H, -COOH), ~9.4 ppm (s, 1H, H2), ~9.2 ppm (d, 1H, H6), ~8.0 ppm (d, 1H, H5) | The acidic proton at ~12-13 ppm disappears. Slight upfield shifts of ring protons may occur. |
| ¹³C NMR | ~165-170 ppm (C=O), ~160 ppm (C2), ~158 ppm (C6), ~155 ppm (C4), ~125 ppm (C5) | The carboxyl carbon may shift slightly. |
| FT-IR (cm⁻¹) | 3300-2500 (very broad, O-H stretch), ~1710 (strong, C=O stretch), ~1600-1450 (C=C, C=N stretches)[13] | The broad O-H band disappears. The C=O band is replaced by two carboxylate (COO⁻) bands: an asymmetric stretch (~1610-1550) and a symmetric stretch (~1420-1300). |
| Mass Spec. | ESI(-): [M-H]⁻ at m/z 123.02. ESI(+): [M+H]⁺ at m/z 125.04. | ESI(-): Anion observed at m/z 123.02. ESI(+): [M+Na]⁺ at m/z 147.01. |
Expert Interpretation:
-
¹H NMR: The spectrum of the pyrimidine ring is distinctive. The proton at the 2-position is typically the most downfield of the ring protons due to the influence of both adjacent nitrogen atoms. The carboxylic acid proton signal is often broad and its chemical shift is highly dependent on concentration and solvent due to hydrogen bonding.[13]
-
FT-IR: The most telling transformation upon conversion to the sodium salt is the disappearance of the extremely broad O-H absorption and the shift of the carbonyl peak. The appearance of the strong, sharp carboxylate anion stretches is definitive confirmation of salt formation.[13]
-
Mass Spectrometry: Electrospray Ionization (ESI) is ideal for this analysis. In negative ion mode, both the acid and its salt will show the same peak for the deprotonated carboxylate anion. In positive ion mode, the acid will show the protonated molecule, while the salt will readily show the anion adduct with a sodium ion.
Section 4: Safety Information
Pyrimidine-4-carboxylic acid is classified as an eye irritant.[7][10] Standard laboratory safety precautions should be followed, including the use of safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Refer to the specific Safety Data Sheet (SDS) for complete handling and disposal information.
Conclusion
Sodium pyrimidine-4-carboxylate is a valuable and versatile intermediate in modern chemical research, particularly within the pharmaceutical and agrochemical sectors. The synthetic pathway detailed in this guide, proceeding through the oxidation of 4-methylpyrimidine followed by a straightforward neutralization, represents a reliable and scalable method for producing high-purity material. The comprehensive characterization workflow, leveraging NMR, FT-IR, and MS, provides a robust system for validating the structure and ensuring the quality required for demanding applications in drug discovery and development.
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